(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PLX8394 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is developed through a series of chemical reactions that ensure its specificity and potency as a BRAF inhibitor .
化学反应分析
PLX8394 undergoes various chemical reactions, primarily focusing on its interaction with the BRAF protein. The compound selectively inhibits BRAF by disrupting BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers . This inhibition prevents the paradoxical activation of the MAPK pathway, which is a common issue with first-generation BRAF inhibitors . The major products formed from these reactions are the inhibited forms of the BRAF protein, leading to reduced tumor growth and proliferation .
科学研究应用
PLX8394 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat cancers driven by BRAF mutations, including metastatic melanoma and colorectal cancer . The compound’s ability to inhibit ERK signaling without causing paradoxical activation makes it a valuable tool in cancer research and therapy . Additionally, PLX8394 is being investigated for its potential to treat other types of tumors with BRAF alterations, including central nervous system malignancies .
作用机制
PLX8394 exerts its effects by selectively inhibiting mutated BRAF proteins. It disrupts the formation of BRAF-containing dimers, thereby preventing the activation of the ERK signaling pathway . This inhibition is achieved without inducing paradoxical activation, which is a significant advantage over first-generation BRAF inhibitors . The molecular targets of PLX8394 include both monomeric and dimeric forms of mutated BRAF, as well as BRAF fusions and splice variants .
相似化合物的比较
PLX8394 is unique compared to other BRAF inhibitors due to its ability to inhibit BRAF without causing paradoxical activation of the MAPK pathway . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are first-generation BRAF inhibitors . These compounds are effective in inhibiting BRAF V600 monomers but often lead to paradoxical activation and associated toxicities . In contrast, PLX8394, as a “paradox breaker,” provides a safer and more effective alternative for treating BRAF-mutated cancers .
属性
CAS 编号 |
1393466-88-0 |
---|---|
分子式 |
C25H21F3N6O3S |
分子量 |
542.5 g/mol |
IUPAC 名称 |
N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32) |
InChI 键 |
YYACLQUDUDXAPA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。